Magnesium monoethylfumarate
CAS No.: 83918-60-9
Cat. No.: VC20839821
Molecular Formula: C12H14MgO8
Molecular Weight: 310.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83918-60-9 |
|---|---|
| Molecular Formula | C12H14MgO8 |
| Molecular Weight | 310.54 g/mol |
| IUPAC Name | magnesium;(E)-4-ethoxy-4-oxobut-2-enoate |
| Standard InChI | InChI=1S/2C6H8O4.Mg/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; |
| Standard InChI Key | ZHLRSUSHKGQBNV-SYWGCQIGSA-L |
| Isomeric SMILES | CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Mg+2] |
| SMILES | CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Mg+2] |
| Canonical SMILES | CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Mg+2] |
Introduction
Chemical Properties and Composition
Molecular Structure and Identification
Magnesium monoethylfumarate possesses the molecular formula C12H14MgO8, representing two monoethyl fumarate molecules (C6H7O4) ionically bonded with one magnesium ion . Its molecular weight is 310.54 g/mol, positioning it as a medium-sized pharmaceutical compound . The structure consists of two monoethyl fumarate anions coordinated with a central magnesium cation, creating a stable salt form that contributes to its specific pharmacological properties.
This structural arrangement influences its behavior in biological systems, affecting parameters such as solubility, bioavailability, and therapeutic activity. The chemical structure of magnesium monoethylfumarate provides the foundation for understanding its pharmaceutical applications and biological effects in the treatment of skin conditions.
Physical and Chemical Characteristics
Magnesium monoethylfumarate exhibits several notable physical and chemical properties that influence its pharmaceutical behavior:
These properties determine important pharmaceutical parameters including dissolution rate, absorption profile, and stability in various physiological environments. The compound's moderate water solubility influences its behavior in biological fluids and affects its bioavailability when administered orally.
The table below presents a comparative analysis of magnesium monoethylfumarate alongside related fumarate compounds, highlighting the distinct properties of each:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (ng/mL) | pKa |
|---|---|---|---|---|---|
| Magnesium monoethylfumarate | C12H14MgO8 | 310.54 | 169 | 826 | 3.3 |
| Dimethyl fumarate | C6H8O4 | 144.13 | 102 | 1 | No ionizable protons |
| Calcium monoethylfumarate | C12H14CaO8 | 326.31 | 285 | 294 | 3.3 |
| Zinc monoethylfumarate | C12H14O8Zn | 351.62 | 300 | 300 | 3.3 |
This comparison demonstrates how the properties of magnesium monoethylfumarate differ from other fumarate compounds, particularly in terms of melting point and water solubility . These differences may contribute to its specific pharmaceutical profile and therapeutic applications.
Pharmaceutical Applications
Role in Psoriasis Treatment
Magnesium monoethylfumarate has established its primary clinical relevance in the treatment of psoriasis, a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes and immune dysregulation. The compound is included as a component in Fumaderm®, a medication approved for the treatment of moderate to severe plaque psoriasis, particularly in European countries .
Fumaderm® contains a combination of fumarate esters, including dimethyl fumarate and salts of monoethyl fumarate (calcium, zinc, and magnesium) . This combination therapy has been utilized for several decades in the management of psoriasis, demonstrating the clinical utility of magnesium monoethylfumarate in dermatological applications. The inclusion of different fumarate salts was originally thought to provide complementary therapeutic benefits, though this perspective has evolved with more recent research.
Comparative Efficacy with Other Fumarates
Scientific investigation into the relative contributions of different fumarate compounds has yielded important insights regarding their comparative efficacy. According to clinical evidence, monoethyl fumarate salts, including the magnesium form, have been found to have "negligible therapeutic value" when compared to dimethyl fumarate (DMF) monotherapy . This finding represents a significant development in understanding the pharmacological value of individual fumarate components.
A recent phase III randomized and placebo-controlled trial involving more than 700 patients demonstrated therapeutic equivalence when comparing the licensed fumaric acid ester (FAE) combination with DMF alone for psoriasis treatment, based on measurements using the Psoriasis Area and Severity Index (PASI) and Physician's Global Assessment (PGA) . This evidence suggests that DMF monotherapy is as efficacious as the combination with monoethyl fumarate salts, challenging the necessity of including compounds such as magnesium monoethylfumarate in formulations.
Furthermore, research indicates that monoethyl fumarate salts may potentially increase the risk of adverse events compared to DMF monotherapy . This observation has profound implications for the future formulation of fumarate-based medications and the specific role of magnesium monoethylfumarate in therapeutic applications.
Mechanisms of Action and Biological Effects
Immunomodulatory Properties
The apparent limited therapeutic contribution of magnesium monoethylfumarate compared to DMF has led to reconsideration of its role in fumarate-based therapies. This evolving understanding highlights the importance of continued research to fully elucidate the biological activities of specific fumarate compounds.
Clinical Evidence and Research Findings
Efficacy in Clinical Studies
The shifting perspective on the relative contributions of different fumarates emerged from comparative studies showing that DMF monotherapy appears equally effective as combination therapy containing monoethyl fumarate salts . This finding has significant implications for understanding the clinical value of magnesium monoethylfumarate and may influence future formulation decisions for psoriasis treatments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume